N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . Another study describes the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Scientific Research Applications
Synthesis and Chemical Properties
- A synthetic method for N-arylformamide derivatives, including compounds similar to N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, was developed using α-iodo-N-arylacetamides with formamide, applicable to substrates with various electron-donating or withdrawing groups. This method yields moderate to excellent outcomes, indicating the compound's significance in organic synthesis (Chiang et al., 2016).
Biological Activities and Applications
Antibacterial and Urease Inhibition :
- N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives displayed significant urease inhibitory activity, indicating potential applications in treating diseases related to urease enzyme activity. This includes compounds structurally related to this compound (Gull et al., 2016).
Antioxidant and Anti-inflammatory Activities :
- Certain N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives demonstrated notable antioxidant and anti-inflammatory properties, suggesting their relevance in combating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antitumor Activities :
- N-(5-Benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, related to this compound, have shown potent antiproliferative activity against certain cancer cell lines, indicating potential in cancer research (Wu et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions :
- Bioactive benzothiazolinone acetamide analogs, similar in structure to this compound, have been studied for their photovoltaic efficiency and interactions with proteins, implying their potential application in solar energy and biological studies (Mary et al., 2020).
Antimicrobial Activity :
- Novel sulphonamide derivatives of N-(phenylsulfonyl)acetamide showed promising antimicrobial activity. This highlights the potential of N-(6-Formyl-benzo[
Anticonvulsant Activity
- Novel (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives, structurally related to this compound, exhibited notable anticonvulsant activity, suggesting the potential for developing new epilepsy treatments (Singh & Tripathi, 2019).
Future Directions
The future directions for research on “N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide” could involve further exploration of its potential medicinal properties, given the known activities of related compounds . This could include more detailed studies of its mechanism of action, as well as optimization to afford more active analogs .
Mechanism of Action
Target of Action
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide, also known as n-(6-formyl-1,3-benzodioxol-5-yl)acetamide, is a complex compound with a diverse range of targets. Similar compounds have been found to interact with atp-binding cassette transporters , and some have shown potential in the detection of carcinogenic heavy metals like lead .
Mode of Action
It’s worth noting that similar compounds have been used in the detection of carcinogenic lead, suggesting a potential interaction with heavy metal ions .
Biochemical Pathways
Similar compounds have been found to modulate atp-binding cassette transporters, which play a crucial role in cellular processes such as lipid transport and drug resistance .
Result of Action
Similar compounds have shown potential in the detection of carcinogenic lead, suggesting that they may have a role in heavy metal detection and potentially in the treatment of heavy metal toxicity .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide has been found to have significant effects on various types of cells. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical processes. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(6-formyl-1,3-benzodioxol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(13)11-8-3-10-9(14-5-15-10)2-7(8)4-12/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGGRCXQNTYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C=O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000795 | |
Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79835-12-4 | |
Record name | NSC155252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Formyl-2H-1,3-benzodioxol-5-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.